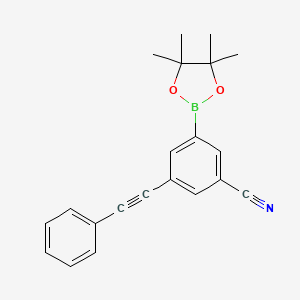
3-(Phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is an organic compound that features a phenylethynyl group and a dioxaborolan group attached to a benzonitrile core
Preparation Methods
The synthesis of 3-(Phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetylene and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. A palladium catalyst is often used to facilitate the coupling reaction between the phenylacetylene and the dioxaborolane.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-(Phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical compounds.
Catalysis: The compound is used in catalytic processes to facilitate various organic transformations.
Mechanism of Action
The mechanism by which 3-(Phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile exerts its effects depends on the specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various transformations to form new chemical bonds. The molecular targets and pathways involved vary based on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar compounds to 3-(Phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile include:
Phenylacetylene: A simpler compound with a phenylethynyl group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A compound with a dioxaborolan group.
Benzonitrile: A compound with a nitrile group attached to a benzene ring.
The uniqueness of this compound lies in the combination of these functional groups, which allows for a wide range of chemical reactions and applications.
Properties
CAS No. |
942069-85-4 |
|---|---|
Molecular Formula |
C21H20BNO2 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
3-(2-phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C21H20BNO2/c1-20(2)21(3,4)25-22(24-20)19-13-17(12-18(14-19)15-23)11-10-16-8-6-5-7-9-16/h5-9,12-14H,1-4H3 |
InChI Key |
HMMQXRJSSOIQGD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C#N)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358403.png)
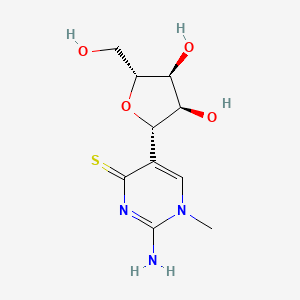
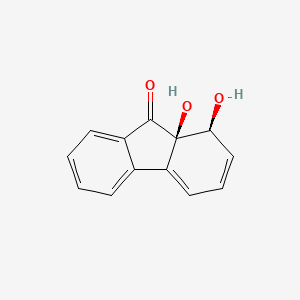
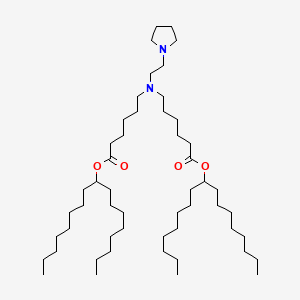
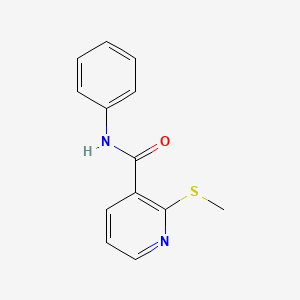
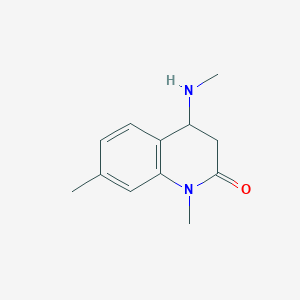
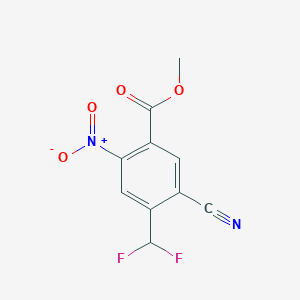
![6-(2,3-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358449.png)
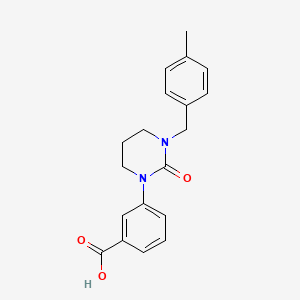
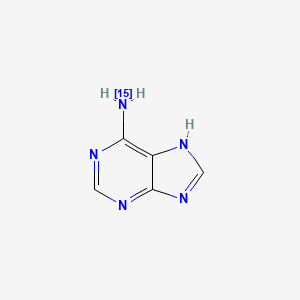
![N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13358456.png)
![tert-Butyl(((3R)-1-((3aR,4R,6aS,Z)-2-methoxy-5-(((trimethylsilyl)oxy)methylene)hexahydro-2H-cyclopenta[b]furan-4-yl)-5-phenylpentan-3-yl)oxy)dimethylsilane](/img/structure/B13358462.png)
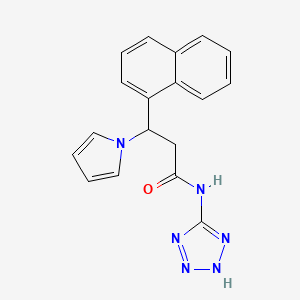
![2-(3-Bromo-4-(((2,4-diamino-5-(2,3-dibromopropyl)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methyl)amino)benzamido)pentanedioic acid](/img/structure/B13358467.png)
